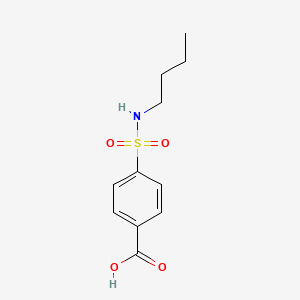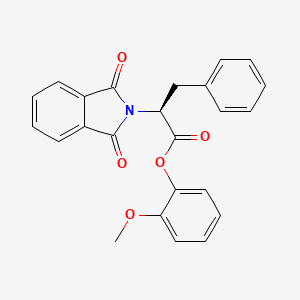![molecular formula C14H9NO2 B1659116 N-[4-(THIOPHENE-2-CARBONYLTHIOCARBAMOYLAMINO)PHENYL]FURAN-2-CARBOXAMID E CAS No. 63542-24-5](/img/structure/B1659116.png)
N-[4-(THIOPHENE-2-CARBONYLTHIOCARBAMOYLAMINO)PHENYL]FURAN-2-CARBOXAMID E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(THIOPHENE-2-CARBONYLTHIOCARBAMOYLAMINO)PHENYL]FURAN-2-CARBOXAMID E: is a chemical compound that belongs to the class of heterocyclic compounds It features a dihydropyridine ring fused to an indandione moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(THIOPHENE-2-CARBONYLTHIOCARBAMOYLAMINO)PHENYL]FURAN-2-CARBOXAMID E typically involves the condensation of 1,3-indandione with a suitable dihydropyridine precursor. The reaction is often carried out under reflux conditions in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: N-[4-(THIOPHENE-2-CARBONYLTHIOCARBAMOYLAMINO)PHENYL]FURAN-2-CARBOXAMID E can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indandione or dihydropyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives.
科学的研究の応用
Chemistry: In chemistry, N-[4-(THIOPHENE-2-CARBONYLTHIOCARBAMOYLAMINO)PHENYL]FURAN-2-CARBOXAMID E is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biological processes.
Medicine: In medicine, derivatives of this compound have shown potential as therapeutic agents. They may exhibit activities such as anti-inflammatory, anti-cancer, or anti-microbial properties, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of N-[4-(THIOPHENE-2-CARBONYLTHIOCARBAMOYLAMINO)PHENYL]FURAN-2-CARBOXAMID E involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects.
類似化合物との比較
- 2-Pyridyl[(2E)-1,2-dihydropyridine-2-ylidene]acetonitrile
- 2-[(2E)-1,4-Diphenyl-3-cyano-1,2-dihydropyridine-2-ylidene]-3-piperidino-3-oxopropiononitrile
- 3-(1,2-Dihydropyridine-2-ylidene)-5-methyl-3H-pyrazole
Comparison: Compared to these similar compounds, N-[4-(THIOPHENE-2-CARBONYLTHIOCARBAMOYLAMINO)PHENYL]FURAN-2-CARBOXAMID E stands out due to its unique indandione moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic activities further highlight its uniqueness.
特性
CAS番号 |
63542-24-5 |
|---|---|
分子式 |
C14H9NO2 |
分子量 |
223.23 g/mol |
IUPAC名 |
3-hydroxy-2-pyridin-2-ylinden-1-one |
InChI |
InChI=1S/C14H9NO2/c16-13-9-5-1-2-6-10(9)14(17)12(13)11-7-3-4-8-15-11/h1-8,16H |
InChIキー |
BZTFXIANCZFDOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=CC=N3)O |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=CC=N3)O |
| 6345-69-3 63542-24-5 |
|
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N,N-Dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1659037.png)





![[4-(16-Acetyloxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-6-yl)-2-methylbutyl] acetate](/img/structure/B1659050.png)
![N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine](/img/structure/B1659054.png)
![3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1659055.png)

